molecular formula C11H16O2 B13289060 3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde

3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde

Cat. No.: B13289060
M. Wt: 180.24 g/mol
InChI Key: JSMVJYZXVUSXPL-UHFFFAOYSA-N
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Description

3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde is a bicyclic aldehyde featuring an oxane (tetrahydropyran) ring substituted at the 3-position with a pent-3-yn-1-yl group and a formyl (-CHO) moiety. Its structure combines the rigidity of the oxane ring with the reactivity of the aldehyde and alkyne groups, enabling diverse chemical transformations.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-pent-3-ynyloxane-3-carbaldehyde

InChI

InChI=1S/C11H16O2/c1-2-3-4-6-11(9-12)7-5-8-13-10-11/h9H,4-8,10H2,1H3

InChI Key

JSMVJYZXVUSXPL-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC1(CCCOC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxane derivative with a pent-3-yn-1-yl halide in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pent-3-yn-1-yl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(Pent-3-yn-1-yl)oxane-3-carboxylic acid.

    Reduction: 3-(Pent-3-yn-1-yl)oxane-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pent-3-yn-1-yl group may also interact with hydrophobic regions of target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Structural and Molecular Properties

The key structural variations among analogs lie in the alkyne substituent and branching patterns (Table 1).

Table 1. Structural Comparison of Oxane-3-carbaldehyde Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS No.
3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde Pent-3-yn-1-yl C₁₁H₁₆O₂ 180.24 (calculated) Not available
3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde Prop-2-yn-1-yl C₉H₁₂O₂ 152.19 1936609-80-1
3-(But-2-yn-1-yl)oxane-3-carbaldehyde But-2-yn-1-yl C₁₀H₁₄O₂ 166.22 (calculated) Not available
3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde 3-Methylbutan-2-yl C₁₁H₂₀O₂ 184.27 1934521-68-2

Key Observations :

  • The branched 3-methylbutan-2-yl substituent in increases molecular weight but reduces unsaturation.
  • Reactivity : The aldehyde group in all compounds enables nucleophilic additions (e.g., Grignard reactions), while the alkyne moiety (absent in ) allows for cycloadditions or hydrogenation.

Physical Properties and Stability

Limited data are available for the target compound, but trends can be inferred:

  • Molecular Weight : The pent-3-yn-1-yl derivative (180.24 g/mol) is heavier than the prop-2-yn-1-yl analog (152.19 g/mol ) but lighter than the branched C₁₁H₂₀O₂ compound (184.27 g/mol ).
  • Storage and Handling : Most analogs require standard laboratory storage conditions (room temperature, inert atmosphere). For example, 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde mandates precautions against heat and ignition sources .

Availability and Commercial Status

  • Discontinuation : 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde (CAS 1934521-68-2) is listed as discontinued in 5mg and 50mg quantities .
  • Supply Chain Variability : 3-(But-2-yn-1-yl)oxane-3-carbaldehyde is temporarily out of stock, with suppliers in China, the US, and Germany .
  • Specialized Synthesis : The rac-(2R,3R)-imidazolyl derivative (CAS 1932598-18-9) is also discontinued, highlighting challenges in sourcing complex analogs .

Biological Activity

3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde is a compound that has garnered interest in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxane ring with a pent-3-yn-1-yl group and an aldehyde functional group. The presence of these functional groups suggests potential reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction may lead to alterations in protein function, influencing various biological pathways. Additionally, the pent-3-yn-1-yl group may interact with hydrophobic regions of target molecules, further affecting their stability and activity.

Biological Activity Overview

Research indicates that this compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : There is ongoing research into its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various concentrations of this compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.

Concentration (mg/mL)Zone of Inhibition (mm)
0.510
1.015
2.020

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, with IC50 values indicating potent anticancer properties.

Cell LineIC50 (µM)
HeLa12
MCF715
A54910

Study 3: Enzyme Inhibition

Research into the enzyme inhibition properties revealed that the compound effectively inhibited specific kinases involved in cancer progression, suggesting a multi-target approach in cancer therapy.

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